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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

Cat. No.: B10760792

GSK1562590 Hydrochloride: A Technical Guide
for Researchers

An In-depth Review of the Potent and Selective Urotensin-Il Receptor Antagonist

Introduction

GSK1562590 hydrochloride (CAS Number: 1003878-07-6) is a potent and selective antagonist
of the urotensin-II (UT) receptor. Urotensin-Il, a cyclic peptide, is recognized as the most potent
endogenous vasoconstrictor identified to date and is implicated in the pathophysiology of
various cardiovascular diseases. This technical guide provides a comprehensive overview of
the chemical properties, mechanism of action, and biological activity of GSK1562590
hydrochloride, intended for researchers, scientists, and professionals in drug development. The
guide includes detailed experimental protocols and visual representations of key pathways and
workflows.

Chemical and Physical Properties

GSK1562590 hydrochloride is an off-white solid with the following properties:
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Property Value Reference
CAS Number 1003878-07-6 [1]
Molecular Formula C30H30CI2N404-HCI [1]
Molecular Weight 617.95 g/mol [1]
Appearance Off-white solid

Purity >98% (HPLC) [1]
Solubility Soluble to 100 mM in DMSO [1]

Storage Store at +4°C [1]

Mechanism of Action

GSK1562590 is a high-affinity and selective antagonist of the urotensin-Il (UT) receptor, a G
protein-coupled receptor (GPCR). The binding of urotensin-Il to its receptor activates the Gaq
subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the
release of intracellular calcium (Ca?*). This increase in cytosolic Ca?* is a key event in
vasoconstriction. By competitively binding to the UT receptor, GSK1562590 blocks the initiation
of this signaling cascade, thereby inhibiting the physiological effects of urotensin-II.
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Caption: Urotensin-Il Receptor Signaling Pathway and Point of Inhibition by GSK1562590.

Biological Activity
In Vitro Activity

GSK1562590 demonstrates high binding affinity for the UT receptor across various species. It
acts as a potent antagonist of urotensin-ll-induced vasoconstriction in isolated arterial
preparations.

Recombinant UT Receptor

Species oKi Reference
Rat 9.66 [1]
Cat 9.64 [1]
Mouse 9.34 [1]
Human 9.28 [1]
Monkey 9.14 [1]

pKi is the negative logarithm of the inhibitor constant (Ki).

GSK1562590 exhibits insurmountable antagonism in rat and cat arteries, indicating a slow
dissociation from the receptor. This property contributes to its prolonged duration of action. In
contrast, it displays competitive antagonism in monkey arteries.

In Vivo Activity

In vivo studies have confirmed the ability of GSK1562590 to inhibit the physiological effects of
urotensin-Il. It effectively suppresses the human urotensin-ll-induced increase in mean blood
pressure in anesthetized cats. Notably, GSK1562590 is orally active and demonstrates
prolonged pharmacodynamic activity, with its effects being observed for at least 24 hours after
a single dose in ex vivo studies.

Experimental Protocols
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In Vitro: Isolated Rat Aortic Ring Contraction Assay

This assay is used to determine the potency of GSK1562590 in antagonizing urotensin-II-
induced vasoconstriction.

Methodology:

» Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold
Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is (in mM): NaCl
118, KCI 4.7, CaClz 2.5, KH2POa4 1.2, MgSOa4 1.2, NaHCOs 25, and glucose 11.1. The
solution is continuously gassed with 95% Oz and 5% CO:2 to maintain a pH of 7.4. The aortas
are cleaned of adherent connective tissue and cut into 3-4 mm rings.

e Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at
37°C. The rings are connected to isometric force transducers to record changes in tension.
An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at
least 60 minutes.

o Experimental Procedure: After equilibration, the rings are contracted with a high
concentration of KCI (e.g., 60 mM) to test for viability. Following a washout period,
cumulative concentration-response curves to urotensin-1l are generated in the absence and
presence of increasing concentrations of GSK1562590. The antagonist is typically incubated
with the tissue for a set period (e.g., 60 minutes) before the addition of the agonist.

o Data Analysis: The contractile responses are expressed as a percentage of the maximal
contraction induced by KCI. The potency of GSK1562590 is determined by Schild analysis,
where the dose-ratio (the ratio of the ECso of the agonist in the presence and absence of the
antagonist) is calculated. A Schild plot of log(dose-ratio - 1) against the negative logarithm of
the molar concentration of the antagonist is used to determine the pAz value, which
represents the negative logarithm of the molar concentration of an antagonist that produces
a two-fold shift in the agonist's concentration-response curve.
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Caption: Workflow for the Isolated Rat Aortic Ring Contraction Assay.
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In Vivo: Measurement of Urotensin-ll-Induced Pressor
Response in Anesthetized Cats

This experiment assesses the in vivo efficacy of GSK1562590 in blocking the hypertensive
effects of urotensin-II.

Methodology:

o Animal Preparation: Adult male cats are anesthetized (e.g., with an initial dose of sodium
pentobarbital, followed by a continuous infusion). The animals are ventilated mechanically. A
femoral artery is cannulated for the measurement of arterial blood pressure, and a femoral
vein is cannulated for drug administration.

 Hemodynamic Monitoring: Arterial blood pressure is continuously monitored using a
pressure transducer connected to a data acquisition system. Heart rate is derived from the
blood pressure waveform.

o Experimental Protocol: After a stabilization period, a baseline blood pressure is recorded. A
bolus intravenous injection of human urotensin-ll is administered to elicit a pressor response.
Subsequently, GSK1562590 is administered (e.g., intravenously or orally), and after a
suitable time interval, the urotensin-Il challenge is repeated. The effect of GSK1562590 is
determined by its ability to attenuate the urotensin-lI-induced increase in mean arterial
pressure.

o Data Analysis: The changes in mean arterial pressure (MAP) from baseline in response to
urotensin-Il are calculated before and after the administration of GSK1562590. The
percentage inhibition of the pressor response is then determined.

Selectivity Profile

GSK1562590 exhibits high selectivity for the UT receptor. It has been tested against a panel of
over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter
transporters, and has shown greater than 100-fold selectivity for the UT receptor. This high
selectivity minimizes the potential for off-target effects.

Conclusion
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GSK1562590 hydrochloride is a valuable research tool for investigating the physiological and
pathological roles of the urotensin-Il system. Its high potency, selectivity, and favorable
pharmacokinetic properties, including oral activity and long duration of action, make it a
suitable candidate for in-depth preclinical studies. The detailed experimental protocols provided
in this guide offer a foundation for researchers to further explore the therapeutic potential of UT
receptor antagonism in cardiovascular and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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